molecular formula C2H3F2I B1580631 1,1-Difluoro-2-iodoethane CAS No. 598-39-0

1,1-Difluoro-2-iodoethane

Cat. No. B1580631
CAS RN: 598-39-0
M. Wt: 191.95 g/mol
InChI Key: LBRHUMBEGYYRBE-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-iodoethane is a chemical compound with the molecular formula C2H3F2I . It has a molecular weight of 191.95 . It is a liquid at room temperature .


Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield from commercially available 1,1,1-trifluoro-2-iodoethane . This process involves zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates .


Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-2-iodoethane consists of two carbon atoms, three hydrogen atoms, two fluorine atoms, and one iodine atom . The average mass is 191.947 Da and the monoisotopic mass is 191.924744 Da .


Physical And Chemical Properties Analysis

1,1-Difluoro-2-iodoethane is a liquid at room temperature . It has a density of 2.18 . The flash point is between 86.8-87/740mm .

Scientific Research Applications

Structural Dynamics in Photoexcited Molecules

Research on photoexcited 1,2-diiodotetrafluoroethane molecules in the gas phase, which are structurally related to 1,1-difluoro-2-iodoethane, has revealed intricate dynamics following ultraviolet excitation. This excitation leads to the cleavage of one of the carbon-iodine bonds, allowing for the observation of dissociating iodine atoms and coherent vibrations in the resulting radical. Such studies provide insight into molecular behavior under photoexcitation, with potential implications for understanding and manipulating chemical reactions using light (Wilkin et al., 2019).

Catalytic, Diastereoselective Difluorination

The catalytic, diastereoselective difluorination of alkenes, facilitated by nucleophilic fluoride sources and oxidants along with an aryl iodide catalyst, showcases a method for introducing vicinal difluoride products with high diastereoselectivities. This technique, potentially involving compounds like 1,1-difluoro-2-iodoethane, underscores the importance of precise chemical modifications in synthetic chemistry, which is crucial for developing pharmaceuticals and materials with specific properties (Banik, Medley, & Jacobsen, 2016).

Synthesis of 1,1-Difluoroallenes

The synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane via zinc-promoted 1,2-elimination demonstrates the utility of 1,1-difluoro-2-iodoethane and its derivatives in creating structurally complex molecules. These compounds have potential applications in organic synthesis and material science, highlighting the versatility of fluorinated molecules in chemical synthesis (Oh, Fuchibe, & Ichikawa, 2011).

Electrophilic Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation illustrates the broader scope of utilizing iodine-based compounds for introducing fluorinated groups into molecules. Such advancements are particularly relevant in pharmaceuticals and agrochemicals, where fluorinated motifs can significantly impact the biological activity and stability of compounds (Shao et al., 2015).

Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters demonstrate the strategic incorporation of trifluoroethyl groups into aromatic compounds. This method, leveraging compounds akin to 1,1-difluoro-2-iodoethane, is a testament to the sophistication achievable in modern synthetic organic chemistry, enabling precise modification of molecular structures for desired properties (Liang et al., 2012).

Safety And Hazards

1,1-Difluoro-2-iodoethane is classified as a warning hazard under the GHS07 pictogram . The hazard statements include H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,1-difluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F2I/c3-2(4)1-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCTZUYOILUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975209
Record name 1,1-Difluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-2-iodoethane

CAS RN

598-39-0
Record name Ethane, 1,1-difluoro-2-iodo-
Source CAS Common Chemistry
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Record name 1,1-Difluoro-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-difluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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